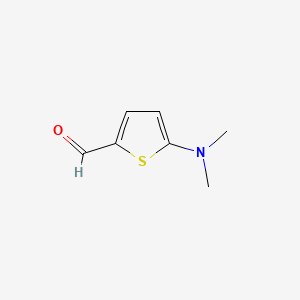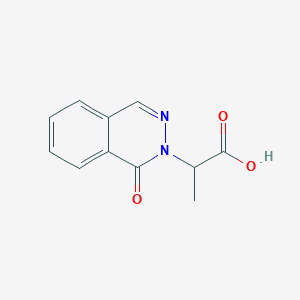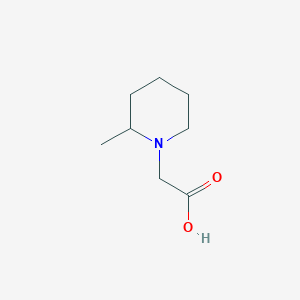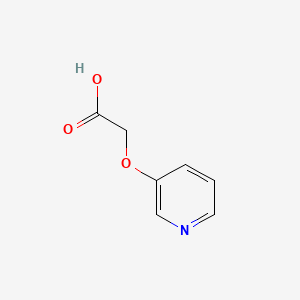
5-Ethynyl-1-methyl-1H-imidazole
Vue d'ensemble
Description
5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic compound with the molecular formula C6H6N2 . It has a molecular weight of 106.13 . This compound is used as a building block in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 5-Ethynyl-1-methyl-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and an ethynyl group attached to the 5-position of the imidazole ring .Physical And Chemical Properties Analysis
5-Ethynyl-1-methyl-1H-imidazole has a density of 1.045 g/mL at 25 °C, a boiling point of 116 °C at 25 mmHg, and a refractive index (n20/D) of 1.5490 .Applications De Recherche Scientifique
Bioactive Heterobimetallic Complexes
Research led by Luengo et al. (2018) synthesized cationic heterobimetallic complexes containing bidentate N-heterocyclic carbenes, including 5-ethynyl-1-methyl-1H-imidazole. These complexes showed emissive properties and antiproliferative activity against tumor lung A549 cells, highlighting their potential in photodynamic therapy and as bioactive materials (Luengo et al., 2018).
Synthesis and Transformations in Organic Chemistry
Jasiński et al. (2008) demonstrated the synthesis and transformations of 1H-imidazole 3-oxides derived from amino acid esters, offering new pathways for synthesizing optically active compounds and exploring the chemistry of 1H-imidazole derivatives. This research contributes to the development of new synthetic methods in organic chemistry (Jasiński et al., 2008).
Corrosion Inhibition Properties
A study by Ammal et al. (2018) investigated the corrosion inhibition properties of 1H-imidazole derivatives for mild steel in sulfuric acid. This research is significant for industrial applications, offering insights into the development of more efficient corrosion inhibitors (Ammal et al., 2018).
Electrolyte for Fuel Cells
Schechter and Savinell (2002) explored the use of imidazole and 1-methyl imidazole in polybenzimidazole membranes equilibrated with phosphoric acid as high-temperature proton-conducting polymer electrolytes for fuel cells. This application demonstrates the role of imidazole derivatives in enhancing the performance of fuel cell technologies (Schechter & Savinell, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Ethynyl-1-methyl-1H-imidazole is a chemical compound with the molecular formula C6H6N2 It’s known that imidazole derivatives play a significant role in various biological systems and are key components to functional molecules used in a variety of applications .
Pharmacokinetics
It’s known that the compound has a density of 1045 g/mL at 25 °C (lit) .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Propriétés
IUPAC Name |
5-ethynyl-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-3-6-4-7-5-8(6)2/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOSWQQRTHDTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391550 | |
| Record name | 5-Ethynyl-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1-methyl-1H-imidazole | |
CAS RN |
71759-92-7 | |
| Record name | 5-Ethynyl-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethynyl-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-ethynyl-1-methyl-1H-imidazole in the design of the heterobimetallic complexes described in the paper?
A1: The research focuses on synthesizing heterobimetallic complexes containing both rhenium(I) and gold(I) metal centers bridged by ligands, with 5-ethynyl-1-methyl-1H-imidazole acting as one such bridging ligand (L) []. This molecule features both a nitrogen-containing imidazole ring and an ethynyl group. The imidazole ring can bind to the rhenium(I) center through its carbene form (NHC), while the ethynyl group coordinates to the gold(I) phosphine complex (AuPPh3) []. This bridging function of 5-ethynyl-1-methyl-1H-imidazole is crucial for forming the desired heterobimetallic structure.
Q2: How does the incorporation of 5-ethynyl-1-methyl-1H-imidazole influence the photophysical properties and biological activity of the resulting complexes?
A2: While 5-ethynyl-1-methyl-1H-imidazole itself does not directly contribute to the luminescent properties of the complexes, its presence as a bridging ligand influences the overall structure and electronic environment of the complex []. This indirectly impacts the energy levels involved in electronic transitions, leading to a blue-shift in the emission maximum compared to typical diimine-rhenium(I) systems []. Importantly, only the heterobimetallic complexes containing both rhenium(I) and gold(I), facilitated by bridging ligands like 5-ethynyl-1-methyl-1H-imidazole, exhibit antiproliferative activity against A549 lung tumor cells []. This highlights the crucial role of the heterobimetallic structure, made possible by the bridging ligand, in imparting biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)






![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)



![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)
